REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6].[CH2:8]([O:15][C:16](ON1C(=O)CCC1=O)=[O:17])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>CN(C=O)C>[CH2:8]([O:15][C:16]([NH:1][CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6])=[O:17])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1
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Name
|
|
Quantity
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1.03 g
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Type
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reactant
|
Smiles
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NCCCC(=O)O
|
Name
|
|
Quantity
|
2.49 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)OC(=O)ON1C(CCC1=O)=O
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Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The resulting clear solution was concentrated
|
Type
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ADDITION
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Details
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the residue was treated with water
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Type
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CUSTOM
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Details
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The resulting oil yielded white crystals which
|
Type
|
CUSTOM
|
Details
|
were then dried
|
Type
|
CUSTOM
|
Details
|
to yield a residue which
|
Type
|
CUSTOM
|
Details
|
was purified on a silica gel column
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Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NCCCC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |